7-氟-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓

描述

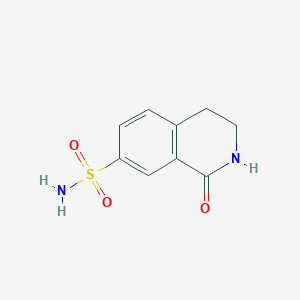

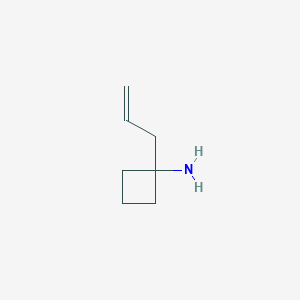

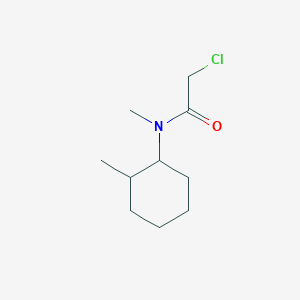

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗

7-氟-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓的结构类似于某些吲哚衍生物,这些衍生物因其抗癌特性而被研究。 这些化合物在治疗各种癌细胞方面显示出前景,它们通过干扰细胞生物学并抑制癌细胞增殖来发挥作用 .

微生物感染

吲哚衍生物与7-氟-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓在结构上相似,已被探索用于治疗微生物感染。 鉴于其重要的生物学特性,它们在对抗微生物方面越来越受到关注 .

分子对接和动力学

该化合物在分子对接和动力学研究中的潜力非常大。 它可用于模拟与生物靶标的相互作用,这对于设计具有更高疗效和更低副作用的新药至关重要 .

酶抑制

类似的化合物已被评估为醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 等酶的抑制剂,这些酶参与糖尿病并发症。 因此,7-氟-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓可能是开发酶抑制剂的候选药物 .

药效团开发

在苯并二氮杂卓核心结构中引入不同的官能团,类似于7-氟-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓,可以导致新型药效团的开发。 这些药效团可用于增强药物的生物活性,尤其是在抗肿瘤应用中 .

作用机制

Target of Action

It is known that benzodiazepines generally interact with the gamma-aminobutyric acid (gaba) receptors in the central nervous system .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . .

Biochemical Pathways

Benzodiazepines are known to modulate the inhibitory neurotransmitter gaba, which plays a crucial role in the regulation of neuronal excitability .

Pharmacokinetics

Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzodiazepines generally result in decreased neuronal excitability and reduced anxiety, among other effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of benzodiazepines .

生化分析

Biochemical Properties

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. By binding to these receptors, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine enhances the effect of GABA, leading to increased neuronal inhibition and a calming effect .

Cellular Effects

The effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission. This modulation can lead to changes in gene expression and cellular metabolism, resulting in reduced neuronal excitability and anxiolytic effects .

Molecular Mechanism

At the molecular level, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, leading to enhanced chloride ion influx and hyperpolarization of the neuron. This hyperpolarization makes it more difficult for the neuron to fire, resulting in a sedative effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in vitro has shown sustained inhibitory effects on neuronal activity .

Dosage Effects in Animal Models

The effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vary with different dosages in animal models. At low doses, it produces anxiolytic effects without significant sedation. At higher doses, it can cause pronounced sedation and motor impairment. Toxic effects, such as respiratory depression, have been observed at very high doses .

Metabolic Pathways

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is metabolized primarily in the liver. It undergoes oxidative metabolism by cytochrome P450 enzymes, followed by conjugation reactions to form more water-soluble metabolites that are excreted in the urine. The metabolic pathways involve enzymes such as CYP3A4 and CYP2C19 .

Transport and Distribution

Within cells and tissues, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is transported and distributed via passive diffusion. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system. Binding proteins, such as albumin, can also influence its distribution .

Subcellular Localization

The subcellular localization of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is primarily within the neuronal cell membrane, where it interacts with GABA-A receptors. This localization is crucial for its function, as it needs to be in close proximity to these receptors to exert its effects. Post-translational modifications, such as phosphorylation, can influence its activity and localization .

属性

IUPAC Name |

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCVKJZKISLVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183916 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-13-8 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)

![8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B1463995.png)

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)